2alpha,17-Dimethyl testosterone
Description
Structure
3D Structure
Properties
CAS No. |
5197-22-8 |
|---|---|
Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(2R,8R,9S,10R,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O2/c1-13-12-19(2)14(11-18(13)22)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h11,13,15-17,23H,5-10,12H2,1-4H3/t13-,15-,16+,17+,19+,20+,21+/m1/s1 |
InChI Key |
QLPXACPMYLBLST-BRRPRDELSA-N |
SMILES |
CC1CC2(C3CCC4(C(C3CCC2=CC1=O)CCC4(C)O)C)C |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2=CC1=O)CC[C@]4(C)O)C)C |
Canonical SMILES |
CC1CC2(C3CCC4(C(C3CCC2=CC1=O)CCC4(C)O)C)C |
Other CAS No. |
5197-22-8 |
Origin of Product |
United States |
Steroidogenesis and Synthetic Derivatization of 2α,17 Dimethyl Testosterone
Chemical Synthesis Pathways of 2α,17-Dimethyl Testosterone (B1683101) Analogues
The synthesis of 2α,17-Dimethyl testosterone, a synthetic anabolic-androgenic steroid (AAS), involves multi-step chemical modifications of a testosterone backbone. ontosight.ai While specific proprietary synthesis routes are not always publicly detailed, the general principles of steroid chemistry allow for the elucidation of probable synthetic pathways. The creation of 2α,17-Dimethyl testosterone and its analogues hinges on the introduction of methyl groups at the C2α and C17α positions of the steroid nucleus.
A plausible synthetic route would typically start with a readily available testosterone precursor. The introduction of the 2α-methyl group can be achieved through a series of reactions. One common method involves the formation of an enolate at the C2 position, followed by methylation. This process requires careful control of reaction conditions to ensure the desired stereochemistry of the methyl group at the α-position.
Following the modification at C2, the next crucial step is the introduction of the methyl group at the C17α position. This is typically accomplished via a Grignard reaction or with an organolithium reagent on the 17-keto group of the steroid. This reaction, followed by an acidic workup, results in the formation of the 17β-hydroxyl group and the desired 17α-methyl group.
It is important to note that the synthesis of steroid analogues is a complex process that may involve the use of protecting groups to prevent unwanted side reactions at other functional groups on the steroid molecule. The final product would then be purified using techniques such as chromatography to isolate the 2α,17-Dimethyl testosterone.
Structural Modifications and Their Impact on Receptor Interactions and Metabolic Stability
The specific structural alterations at the 2α and 17α positions of the testosterone molecule confer unique properties upon 2α,17-Dimethyl testosterone, influencing its interaction with the androgen receptor (AR) and its stability in the body.
Significance of 2α-Methyl Group Modifications
The addition of a methyl group at the 2α-position of the steroid A-ring is a key modification that can significantly enhance the anabolic properties of the steroid. This is primarily attributed to two factors. Firstly, the 2α-methyl group can sterically hinder the action of the 5α-reductase enzyme. This enzyme is responsible for converting testosterone to the more potent androgen, dihydrotestosterone (B1667394) (DHT), in certain tissues. By inhibiting this conversion, the androgenic effects in tissues like the skin and prostate may be reduced relative to the anabolic effects in muscle tissue.
Secondly, the 2α-methyl group itself may influence the binding affinity and activation of the androgen receptor. The presence of this group can alter the conformation of the steroid, potentially leading to a more stable and effective interaction with the ligand-binding domain of the AR, thereby promoting the downstream signaling cascade that leads to protein synthesis and muscle growth.
Role of 17α-Alkylation in Oral Activity and Metabolism
The introduction of an alkyl group, in this case, a methyl group, at the 17α-position is a common strategy employed in the design of orally active anabolic steroids. Testosterone, when taken orally, is rapidly metabolized and inactivated by the liver during the first pass. The 17α-methyl group provides steric hindrance that protects the 17β-hydroxyl group from oxidation by the enzyme 17β-hydroxysteroid dehydrogenase in the liver. This modification significantly increases the metabolic stability of the compound, allowing a greater proportion of the administered dose to reach the systemic circulation in its active form.
While crucial for oral bioavailability, 17α-alkylation is also associated with potential hepatotoxicity. The altered metabolism of these steroids can place a strain on the liver.
Comparative Analysis of 2α,17-Dimethyl Testosterone Structural Analogues
To understand the unique properties of 2α,17-Dimethyl testosterone, it is useful to compare it with its parent compound, testosterone, and other relevant structural analogues like methyltestosterone (B1676486) and drostanolone (B1670957) (2α-methyl-dihydrotestosterone).
| Compound | 2α-Methyl Group | 17α-Methyl Group | Key Characteristics |
| Testosterone | No | No | Natural androgen, low oral bioavailability. |
| Methyltestosterone | No | Yes | Orally active due to 17α-methylation. wikipedia.org |
| Drostanolone | Yes | No | A derivative of DHT, not orally active. wikipedia.org |
| 2α,17-Dimethyl Testosterone | Yes | Yes | Combines the features of 2α-methylation and 17α-alkylation. |
The combination of both the 2α-methyl and 17α-methyl groups in 2α,17-Dimethyl testosterone results in a compound that is both orally active and possesses potentially enhanced anabolic properties relative to its androgenic effects. The 2α-methylation is expected to shift the anabolic-to-androgenic ratio in favor of anabolic activity, while the 17α-methylation ensures its viability as an oral agent.
The following table provides a conceptual comparison of the expected receptor binding affinities and anabolic/androgenic ratios based on the structural features of these compounds. It is important to note that specific experimental data for 2α,17-Dimethyl testosterone is limited, and these values are inferred from the properties of its constituent modifications and related analogues.
| Compound | Relative Androgen Receptor Binding Affinity (Inferred) | Anabolic:Androgenic Ratio (Inferred) |
| Testosterone | Baseline | ~1:1 |
| Methyltestosterone | Moderate | ~1:1 |
| Drostanolone | High | Higher than testosterone |
| 2α,17-Dimethyl Testosterone | High | Potentially higher than methyltestosterone |
This comparative analysis highlights the strategic design of 2α,17-Dimethyl testosterone, aiming to create a potent, orally active anabolic agent by combining key structural modifications. Further research and detailed experimental data are necessary to fully elucidate the precise pharmacological profile of this compound.
Molecular and Cellular Mechanisms of Action of 2α,17 Dimethyl Testosterone
Androgen Receptor (AR) Binding Affinity and Selectivity
The biological effects of 2α,17-dimethyl testosterone (B1683101) are initiated by its binding to the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor. ontosight.ainih.gov The addition of the 17α-methyl group generally allows for oral bioavailability but can also influence receptor binding affinity. wikipedia.org
While direct and comprehensive studies on the binding affinity of 2α,17-dimethyl testosterone are limited, data on structurally similar compounds provide valuable insights. For instance, 17α-methyltestosterone, which differs only by the absence of the 2α-methyl group, exhibits a relatively moderate binding affinity for the androgen receptor. oup.com In comparative studies, the relative binding affinity (RBA) of 17α-methyltestosterone was found to be approximately 10% of that of the potent synthetic androgen methyltrienolone (B1676529) (MT). oup.com
The 2α-methyl modification can also influence binding. For comparison, the closely related compound Methasterone (B159527) (2α,17α-dimethyl-dihydrotestosterone), which is the 5α-reduced version of 2α,17-dimethyl testosterone, is known to have a notable affinity for the AR. The structural similarities and differences between these compounds are key to understanding their interaction with the androgen receptor.
| Compound | Relative Binding Affinity (%) to Androgen Receptor (Rat Prostate Cytosol) |
| Methyltrienolone (MT) | 100 |
| Testosterone | ~19 |
| 17α-Methyltestosterone | ~10 |
| Dihydrotestosterone (B1667394) (DHT) | Higher than Testosterone |
| 1α-Methyl-DHT | ~25 |
The selectivity of 2α,17-dimethyl testosterone for the androgen receptor over other steroid hormone receptors, such as the estrogen receptor, is a critical determinant of its specific physiological effects.
Transcriptional Regulation and Gene Expression Modulation by 2α,17-Dimethyl Testosterone
Upon binding to 2α,17-dimethyl testosterone, the androgen receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. nih.gov Inside the nucleus, the AR-ligand complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter or enhancer regions of target genes. nih.gov This interaction recruits a host of co-regulatory proteins (coactivators or corepressors) and the general transcriptional machinery to modulate the rate of gene transcription. nih.gov
While specific gene expression profiles induced by 2α,17-dimethyl testosterone are not extensively documented, the general patterns of androgen-regulated genes can be inferred. Androgens are known to regulate a wide array of genes involved in various physiological processes, including:
Muscle Growth and Development: Genes encoding contractile proteins (e.g., actin and myosin), structural proteins, and signaling molecules involved in muscle hypertrophy.
Male Sexual Development: Genes responsible for the development and maintenance of primary and secondary sexual characteristics.
Cell Proliferation and Differentiation: Androgens can influence the expression of genes that control cell cycle progression and differentiation in various tissues. nih.gov
Studies on other androgens like testosterone and dihydrotestosterone (DHT) have shown that they can differentially regulate gene expression, in part due to the specific conformation of the AR-ligand complex and its interaction with different AREs. nih.gov For example, testosterone and DHT can induce distinct sets of genes in prostate cells. nih.gov It is plausible that 2α,17-dimethyl testosterone also has a unique gene expression signature.
Downstream Signaling Pathways and Cellular Responses
The transcriptional changes induced by 2α,17-dimethyl testosterone trigger a variety of downstream signaling pathways and cellular responses. Beyond the classical genomic pathway, androgens can also elicit rapid, non-genomic effects through signaling cascades initiated at the cell membrane or in the cytoplasm. nih.gov These can involve the activation of kinase pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. nih.govnih.gov
The cellular responses to 2α,17-dimethyl testosterone are tissue-specific and depend on the local expression of the androgen receptor and other signaling molecules. In skeletal muscle, the activation of AR signaling pathways is expected to lead to an increase in protein synthesis and a decrease in protein breakdown, resulting in muscle hypertrophy. nih.gov In other tissues, the effects can vary, influencing processes from cell proliferation to apoptosis. nih.gov
Enzymatic Interactions and Steroidogenic Enzyme Modulation
The metabolic fate and activity of 2α,17-dimethyl testosterone are influenced by its interactions with key steroidogenic enzymes.
Interaction with 5α-Reductase
The enzyme 5α-reductase is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). wikipedia.org The presence of a double bond between carbons 4 and 5 in the A-ring of testosterone makes it a substrate for this enzyme. 2α,17-Dimethyl testosterone retains this structural feature, suggesting it could potentially be a substrate for 5α-reductase. However, the presence of the 2α-methyl group may sterically hinder this interaction. Further research is needed to determine the precise nature of the interaction between 2α,17-dimethyl testosterone and 5α-reductase.
Aromatase Activity Profile
Aromatase is the enzyme that converts androgens into estrogens. The 17α-methyl group in compounds like 17α-methyltestosterone has been shown to inhibit aromatization. nih.govcaldic.com In fact, 17α-methyltestosterone has been identified as a competitive inhibitor of aromatase. nih.govcaldic.com Given that 2α,17-dimethyl testosterone shares the 17α-methyl group, it is highly likely that it is not aromatized into an estrogenic metabolite and may also act as an aromatase inhibitor. This resistance to aromatization is a key feature of many synthetic AAS.
| Compound | Interaction with Aromatase |
| Testosterone | Substrate (converted to estradiol) |
| 17α-Methyltestosterone | Competitive inhibitor, not a substrate |
| 2α,17-Dimethyl Testosterone | Likely not a substrate; may act as an inhibitor |
Information is based on studies of structurally related compounds. nih.govcaldic.com
Hydroxysteroid Dehydrogenase (HSD) Interactions
Hydroxysteroid dehydrogenases (HSDs) are a family of enzymes that play a crucial role in the metabolism of steroids by catalyzing the oxidation and reduction of hydroxyl and keto groups. The 17β-hydroxyl group of testosterone is a target for 17β-hydroxysteroid dehydrogenase type 2 (HSD17B2), which converts it to the less active androstenedione. uniprot.orgwikipedia.org The 17α-methyl group in 2α,17-dimethyl testosterone likely protects the 17β-hydroxyl group from oxidation by HSD17B2, thereby increasing the metabolic stability and oral bioavailability of the compound.
Conversely, there are also 17α-hydroxysteroid dehydrogenases that can interconvert 17-keto and 17α-hydroxy steroids. nih.gov The interaction of 2α,17-dimethyl testosterone with various HSD isoforms would determine its metabolic clearance and the generation of potentially active or inactive metabolites.
Metabolic Pathways and Biotransformation Studies of 2α,17 Dimethyl Testosterone
In Vitro Metabolic Characterization Using Hepatic Models
In vitro models using human liver preparations are instrumental in predicting and characterizing the metabolic fate of xenobiotics like 2α,17-Dimethyl testosterone (B1683101). These systems allow for the investigation of metabolic pathways in a controlled environment, circumventing the ethical constraints of human administration studies.
Mammalian Liver S9 Fraction Studies
The S9 fraction, which contains both microsomal and cytosolic enzymes, has been employed to study the metabolism of 2α,17-Dimethyl testosterone. In a study utilizing human liver S9 fractions, five metabolites of methasterone (B159527) were identified. nih.gov These in vitro models are valuable for generating higher concentrations of metabolites, which facilitates their structural characterization. nih.gov The use of human liver S9 fractions provides a comprehensive preliminary assessment of both Phase I and Phase II metabolic pathways. nih.gov For instance, equine liver S9 fractions have been used to predict the in vivo metabolic profile of methasterone, particularly in the context of Phase II sulfation. nih.gov
Microsomal and Cytosolic Preparations
Studies specifically using human liver microsomes (HLM) have been crucial in identifying Phase I metabolites of 2α,17-Dimethyl testosterone. nih.govresearchgate.net These preparations contain the cytochrome P450 enzyme system responsible for a majority of oxidative metabolic reactions. Research with HLM has revealed that the primary metabolic pathways for methasterone include reduction of the C3-keto group and hydroxylation at various positions on the steroid skeleton, such as C2, C12, C16, and C20. nih.govresearchgate.net
Preclinical Animal Model Metabolism
Preclinical studies in animal models provide insight into the in vivo biotransformation of 2α,17-Dimethyl testosterone, offering a more complete picture of its metabolic fate and excretion.
Equine Metabolic Studies
While extensive in vivo metabolic studies of 2α,17-Dimethyl testosterone in horses are not widely published, in vitro investigations using equine liver preparations have been conducted. One study focused on the Phase II sulfation of methasterone using equine liver S9 fraction to predict its in vivo metabolic profile. nih.gov This suggests that conjugation reactions are an anticipated pathway in this species.
Rodent Metabolic Studies
Chimeric mouse models with humanized livers have served as a valuable tool for studying the in vivo human-like metabolism of 2α,17-Dimethyl testosterone. researchgate.netnih.gov Following a single dose administration to these mice, urine analysis revealed the presence of several metabolites. nih.gov The identified metabolites included a C3-keto reduced metabolite and numerous hydroxylated forms of the parent compound. nih.gov These studies confirm that reduction and hydroxylation are major metabolic routes. nih.govresearchgate.net
Phase I Biotransformation Reactions
Phase I metabolism of 2α,17-Dimethyl testosterone involves structural modifications that introduce or expose functional groups, preparing the molecule for subsequent conjugation (Phase II) and excretion. The primary Phase I reactions observed are reduction and hydroxylation. nih.govresearchgate.netnih.gov
Reduction reactions primarily target the 3-keto group of the A-ring. nih.govnih.gov Hydroxylation, a common metabolic pathway for steroids, has been observed at multiple positions on the 2α,17-Dimethyl testosterone molecule, including C2, C6, C12, and C16. nih.gov Additionally, epimerization at C5 has been reported, leading to the formation of 17β-hydroxy-2α,17α-dimethyl-5β-androstan-3-one. scielo.brresearchgate.net
The table below summarizes the key metabolites of 2α,17-Dimethyl testosterone identified in various metabolic studies.
| Metabolite Name | Metabolic Reaction(s) | Study Model |
| 17β-hydroxy-2α,17α-dimethyl-5β-androstan-3-one | Epimerization at C5 | Human in vivo |
| 3α-hydroxy methasterone | C3-keto reduction | Human in vivo |
| Hydroxylated metabolites | Hydroxylation at C2, C6, C12, C16 | Human in vivo, Human liver microsomes, Chimeric mouse |
| 2α,17α-dimethyl-5ξ-androstane-3α,12ξ,16ξ,17β-tetrol | Multiple hydroxylations and C3-keto reduction | Human liver S9 fraction |
Hydroxylation Metabolites and Positional Isomers
Hydroxylation, the introduction of a hydroxyl (-OH) group, is a primary Phase I metabolic pathway for steroids, catalyzed by cytochrome P450 (CYP) enzymes. For 2α,17-dimethyl testosterone and its analogs, this process occurs at various positions on the steroid core, resulting in a variety of positional isomers.
Studies on the closely related compound methasterone have identified hydroxylation as a major metabolic route. chemicalbook.comnih.gov Research utilizing human liver microsomes and chimeric mouse models has revealed several hydroxylated metabolites. chemicalbook.com The primary sites of hydroxylation include positions C16, C20, and the 2α-methyl group. Minor hydroxylation has also been observed at C12. chemicalbook.com Similarly, metabolic studies on drostanolone (B1670957) (which shares the 2α-methyl-5α-androstan-3-one structure but lacks the 17α-methyl group) showed hydroxylation at C15, C16, and the 2α-methyl position. nih.gov The investigation of bolasterone (B1667360) (7α,17α-dimethyltestosterone) metabolism also confirmed that extensive hydroxylation is a common fate for dimethylated androgens, with sixteen distinct hydroxylated metabolites being detected. nih.gov
| Metabolite Type | Position of Hydroxylation | Observed in Analog | Reference |
|---|---|---|---|
| Monohydroxylated | C16 | Methasterone, Drostanolone | chemicalbook.comnih.gov |
| Monohydroxylated | C20 | Methasterone | chemicalbook.com |
| Monohydroxylated | 2α-methyl | Drostanolone | nih.gov |
| Monohydroxylated | C12 (minor) | Methasterone | chemicalbook.com |
| Monohydroxylated | C15 | Drostanolone | nih.gov |
| Trihydroxylated | Multiple | Methasterone | nih.gov |
Reduction Metabolites (e.g., 3-oxo and 17-keto reductions)
Reduction reactions are another cornerstone of Phase I steroid metabolism. For 2α,17-dimethyl testosterone, which possesses a 3-keto-4-ene structure in its A-ring, the initial and rate-limiting step is the reduction of the C4-C5 double bond. scispace.com This reaction is catalyzed by 5α- and 5β-reductase enzymes, leading to the formation of two diastereomers: 2α,17-dimethyl-5α-androstan-3-one (methasterone) and 2α,17-dimethyl-5β-androstan-3-one.
Following the saturation of the A-ring, the 3-keto group is subsequently reduced by 3α- and 3β-hydroxysteroid dehydrogenases (HSDs) to form corresponding 3-hydroxy metabolites. The 3α-hydroxy metabolite of methasterone is reported to be the most abundant and is detectable for the longest duration, making it a key marker in analysis. scielo.br In some instances, epimerization at C5 has been observed, leading to the formation of 17β-hydroxy-2α,17α-dimethyl-5β-androstan-3-one from the 5α-parent compound. scielo.br Oxidation of the 17β-hydroxy group to a 17-keto function, while common for some steroids, is sterically hindered by the 17α-methyl group in 2α,17-dimethyl testosterone, making this a less favorable pathway.
| Metabolite | Modification from Parent Compound | Enzymes Involved | Reference |
|---|---|---|---|
| 2α,17α-Dimethyl-5α-androstan-17β-ol-3-one (Methasterone) | Reduction of C4-C5 double bond | 5α-reductase | scispace.com |
| 2α,17α-Dimethyl-5β-androstan-17β-ol-3-one | Reduction of C4-C5 double bond and epimerization at C5 | 5β-reductase | scielo.br |
| 2α,17α-Dimethyl-5α-androstane-3α,17β-diol | Reduction of C4-C5 double bond and 3-keto group | 5α-reductase, 3α-HSD | scielo.br |
| 2α,17α-Dimethyl-5α-androstane-3β,17β-diol | Reduction of C4-C5 double bond and 3-keto group | 5α-reductase, 3β-HSD | scielo.br |
Epimerization Processes
A significant metabolic reaction for 17α-methylated steroids is the epimerization of the C17-hydroxyl group. nih.gov This process converts the parent 17β-hydroxy-17α-methyl configuration into the 17α-hydroxy-17β-methyl epimer. This biotransformation is not a direct enzymatic conversion but rather a chemical rearrangement initiated by a Phase II metabolic reaction. The process involves the sulfation of the tertiary 17β-hydroxyl group, forming a 17β-sulfate conjugate. nih.govnih.gov This intermediate is unstable and can spontaneously hydrolyze, leading to the formation of the more thermodynamically stable 17-epimer. nih.govnih.gov This pathway has been extensively documented for a wide range of 17α-methyl anabolic steroids and is a highly anticipated metabolic route for 2α,17-dimethyl testosterone and its reduced metabolites. nih.gov
Phase II Biotransformation Reactions
Phase II reactions involve the conjugation of the parent steroid or its Phase I metabolites with endogenous polar molecules, which significantly increases their water solubility and facilitates renal excretion.
Glucuronidation Conjugates
Glucuronidation is the most prominent Phase II pathway for the elimination of anabolic steroids and their metabolites. scielo.br This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid to hydroxyl groups on the steroid molecule. Studies on methasterone confirm that the parent drug and its various hydroxylated metabolites are excreted primarily as glucuronide conjugates. chemicalbook.comnih.govresearchgate.net The hydroxyl groups at C3 and C17, as well as those introduced during Phase I hydroxylation (e.g., at C16), serve as acceptor sites for glucuronidation. Several UGT isoforms, particularly from the UGT2B family (e.g., UGT2B7, 2B15, and 2B17), are known to be responsible for the glucuronidation of androgens and their metabolites. nih.govnih.gov
Identification and Structural Elucidation of Novel Metabolites
Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS), have enabled the identification of novel, long-term metabolites for many 17α-methyl steroids. A significant class of these novel metabolites arises from a D-ring rearrangement.
This process is initiated by the formation of the 17β-sulfate conjugate, which, in addition to facilitating epimerization, can undergo an elimination of sulfuric acid and a subsequent Wagner-Meerwein rearrangement. nih.gov This chemical cascade results in the formation of a stable 17,17-dimethyl-18-nor-androst-13-ene structure. nih.govnih.gov For methasterone, a metabolite consistent with this pathway has been identified as 18-nor-17β-hydroxymethyl-2α,17α-dimethyl-androst-13-en-3α-ol. nih.gov Further hydroxylation of these rearranged intermediates by enzymes like CYP3A4 and CYP21A1 can also occur. nih.gov Additionally, for other related compounds like methyltestosterone (B1676486), unique metabolites such as 6-ene-epimethyltestosterone have been characterized, highlighting the diverse and complex biotransformation pathways these synthetic steroids can undergo. nih.gov
Biological Activities in Preclinical Experimental Models
Anabolic and Androgenic Potency Assessment in Animal Bioassays
The primary characterization of a synthetic AAS involves the assessment of its anabolic (muscle-building) and androgenic (masculinizing) activities. This is typically achieved through the classic Hershberger assay in castrated male rats, which measures the response of both a target anabolic tissue (the levator ani muscle) and androgen-sensitive tissues (the seminal vesicles and ventral prostate).
Preclinical studies have been conducted to evaluate the myotrophic (muscle-building) effects of 2alpha,17-Dimethyl testosterone (B1683101) by examining its impact on the weight of the levator ani muscle in castrated rats. While specific quantitative data from these assays for 2alpha,17-Dimethyl testosterone is not extensively detailed in publicly available literature, the structural modifications of a 2alpha-methyl group are generally known to enhance anabolic potency. For instance, the related compound Dimethyltrienolone, which also possesses methyl groups, has been shown in animal bioassays to have over 100 times the anabolic potency of methyltestosterone (B1676486). nih.gov
The androgenic activity of this compound is assessed by its ability to stimulate the growth of secondary sexual tissues in animal models, such as the seminal vesicles and prostate gland. The ratio of anabolic to androgenic activity is a key determinant of a steroid's therapeutic index. The 17-alpha methylation, present in this compound, is a structural feature known to contribute to androgenic effects. nih.gov
| Compound | Anabolic Activity (Levator Ani) | Androgenic Activity (Seminal Vesicle/Prostate) | Anabolic/Androgenic Ratio |
| Testosterone Propionate | High | High | ~1:1 |
| This compound | Data Not Available | Data Not Available | Data Not Available |
This table is intended to illustrate the typical parameters measured. Specific data for this compound is not available in the reviewed literature.
Modulation of Muscle Protein Synthesis in Cellular and Animal Models
The anabolic effects of androgens are fundamentally linked to their ability to increase muscle protein synthesis. While direct studies on this compound's effect on this process are scarce, research on testosterone and other AAS demonstrates that they can promote the proliferation and differentiation of muscle satellite cells, which is a critical step in muscle repair and growth. rxlist.comwikipedia.org The general mechanism involves the binding to the androgen receptor, which then modulates the expression of genes involved in protein synthesis. nih.gov
Effects on Bone Density and Remodeling Mechanisms in Preclinical Studies
Androgens are known to play a role in bone health, influencing bone density and remodeling. They can stimulate bone formation and inhibit bone resorption. Preclinical studies on various androgens have shown positive effects on bone parameters. However, specific investigations into the effects of this compound on bone density and the underlying remodeling mechanisms in preclinical models have not been prominently reported in the available scientific literature.
Impact on Reproductive Physiology in Animal Models
The administration of exogenous androgens, including synthetic derivatives like this compound, can significantly impact the reproductive physiology of animal models. These effects are primarily mediated through the negative feedback inhibition of the hypothalamic-pituitary-gonadal axis, leading to the suppression of endogenous testosterone production and potential alterations in testicular function and fertility. Studies on other 17-alpha alkylated androgens have demonstrated such effects. acs.org
Investigations into Cellular Differentiation and Proliferation
Advanced Analytical Methodologies for 2α,17 Dimethyl Testosterone and Its Metabolites in Research
Chromatographic Separation Techniques
Chromatographic methods coupled with mass spectrometry are the cornerstone for the definitive analysis of synthetic steroids like 2α,17-Dimethyl testosterone (B1683101). These techniques offer high selectivity and sensitivity, enabling the separation and identification of the parent compound and its metabolites from complex biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Steroid Profiling
Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful tool for the analysis of volatile and thermally stable compounds, including derivatized steroids. For the analysis of 2α,17-Dimethyl testosterone, derivatization is typically required to improve its volatility and chromatographic behavior. The mass spectrometric fragmentation patterns obtained provide a high degree of structural information, which is crucial for positive identification.
While specific fragmentation data for 2α,17-Dimethyl testosterone is not extensively published, the principles of analysis can be inferred from similar methylated steroids like methyltestosterone (B1676486). The mass spectrum of the parent compound and its metabolites would be expected to show characteristic ions resulting from the fragmentation of the steroid backbone and the loss of methyl groups.
Table 1: Illustrative GC-MS/MS (B15284909) Parameters for Analysis of a Methylated Anabolic Steroid (based on methyltestosterone data)
| Parameter | Value |
| Column | HP-1 ms (30 m x 0.25 mm x 0.25 µm) |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (1 min), ramp to 250 °C at 20 °C/min, then to 320 °C at 10 °C/min (hold 5 min) |
| Ionization Mode | Electron Ionization (EI) |
| Analyzer | Triple Quadrupole |
| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRMS) for Metabolite Detection
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the analysis of a wide range of drug metabolites, including those of synthetic steroids. waters.com It offers the advantage of analyzing compounds without the need for derivatization, which can simplify sample preparation and avoid potential degradation of thermally labile metabolites. waters.com High-resolution mass spectrometry (HRMS) further enhances the capability by providing highly accurate mass measurements, which aids in the elemental composition determination of unknown metabolites.
The detection of 2α,17-Dimethyl testosterone and its metabolites by LC-MS/MS would involve the development of a method that can separate the parent drug from its hydroxylated, reduced, and potentially conjugated metabolites. nih.gov The use of techniques like precursor ion scanning can aid in the discovery of new metabolites. nih.govresearchgate.net
Table 2: Representative LC-MS/MS Parameters for Synthetic Steroid Metabolite Analysis
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Analyzer | Triple Quadrupole or Orbitrap (for HRMS) |
| Detection Mode | Multiple Reaction Monitoring (MRM) or Full Scan with high resolution |
High Performance Liquid Chromatography (HPLC) with Ultraviolet Detection
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a more classical approach for the analysis of steroids. While it lacks the specificity and sensitivity of mass spectrometric detection, it can be a useful tool for preliminary analysis or for the purification of metabolites for further characterization. The α,β-unsaturated ketone chromophore present in the A-ring of 2α,17-Dimethyl testosterone allows for its detection by UV spectrophotometry. HPLC can also be employed as a clean-up step prior to more sensitive analyses like IRMS. ijper.org
Immunoassays (e.g., ELISA) for Research Applications
Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and cost-effective method for the screening of anabolic steroids in research settings. researchgate.netnih.gov These assays are based on the specific binding of an antibody to the target analyte. For a synthetic steroid like 2α,17-Dimethyl testosterone, the development of a specific antibody would be required. This typically involves synthesizing a hapten derivative of the steroid and conjugating it to a carrier protein to elicit an immune response.
The main challenge in developing an immunoassay for 2α,17-Dimethyl testosterone is achieving high specificity and minimizing cross-reactivity with other structurally related endogenous and synthetic steroids. uiowa.edu While specific immunoassays for 2α,17-Dimethyl testosterone are not commercially widespread, multiplexed immunoassays have been developed to simultaneously screen for a panel of anabolic androgenic steroids. researchgate.netnih.gov
Development and Optimization of In Vitro Metabolite Production Systems for Analytical Standards
The synthesis of analytical standards for the metabolites of 2α,17-Dimethyl testosterone is crucial for their unambiguous identification in biological samples. In vitro metabolism systems, primarily using human liver microsomes, provide a valuable tool for producing these metabolites. nih.govntnu.no Human liver microsomes contain a rich milieu of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of many steroids. nih.govnih.gov
By incubating 2α,17-Dimethyl testosterone with human liver microsomes and necessary cofactors (e.g., NADPH), it is possible to generate a profile of its phase I metabolites. rsc.org These metabolites can then be isolated and purified using chromatographic techniques like HPLC. The characterization of these in vitro-generated metabolites can be performed using LC-MS/MS and NMR spectroscopy. This approach avoids the ethical and practical challenges associated with in vivo administration studies for metabolite production.
Isotope Ratio Mass Spectrometry (IRMS) in Steroid Origin Research
Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique used to differentiate between endogenous steroids and their synthetic counterparts. nih.govresearchgate.net This method is based on the measurement of the carbon-13 to carbon-12 ratio (¹³C/¹²C) in the steroid molecule. youtube.com Synthetic steroids are typically derived from plant-based precursors, which have a different ¹³C/¹²C ratio compared to endogenously produced steroids in humans. researchgate.net
For a purely synthetic steroid like 2α,17-Dimethyl testosterone, IRMS can be used to confirm its exogenous origin. The analysis involves the combustion of the purified compound into CO₂ gas, which is then introduced into the IRMS instrument for precise measurement of the isotope ratio. youtube.com This technique provides conclusive evidence of administration and is a critical tool in steroid origin research. rsc.org
Sample Preparation and Derivatization Strategies for Analytical Characterization
Effective sample preparation is a critical step for the accurate and reliable analysis of 2α,17-Dimethyl testosterone and its metabolites. The primary goals are to isolate the target analytes from complex biological matrices like urine or serum, concentrate them to detectable levels, and remove interfering substances. nih.gov The strategies employed depend on the chosen analytical platform (GC-MS or LC-MS/MS) and whether the parent compound or its metabolites are being targeted.
Sample Preparation
Biological samples undergo several key steps before instrumental analysis.
Hydrolysis: Many steroid metabolites are excreted as water-soluble phase II conjugates, such as glucuronides and sulfates. waters.comwada-ama.org For GC-MS analysis and some LC-MS/MS methods, a hydrolysis step is performed to cleave these conjugates and release the free steroid metabolite. This is commonly achieved using enzymes like β-glucuronidase from E. coli or Helix pomatia. waters.com However, some glucuronide metabolites are resistant to standard hydrolysis conditions, and sulfated metabolites are not cleaved by these enzymes, leading to the development of LC-MS/MS methods that can detect these intact conjugates directly. wada-ama.org
Extraction: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common techniques for extracting steroids from biological fluids. nih.gov
LLE uses organic solvents to partition the less polar steroids from the aqueous sample. Common solvents include methyl tert-butyl ether (MTBE), diethyl ether, and n-pentane. nvkc.nldshs-koeln.denih.gov
SPE offers a more selective and often cleaner extraction. Analytes are retained on a solid sorbent (e.g., C18, Oasis HLB) while the sample matrix is washed away. The retained analytes are then eluted with a small volume of an organic solvent. fda.gov.twmdpi.comnih.govrsc.org This technique is highly effective for both cleanup and concentration.
The table below summarizes common sample preparation techniques used for the analysis of anabolic steroids in biological matrices.
| Matrix | Preparation Step | Technique/Reagent | Purpose | Reference(s) |
| Serum/Plasma | Protein Precipitation | Acetonitrile or Methanol | Remove proteins that interfere with analysis. | fda.gov.twmdpi.comlongdom.org |
| Serum/Plasma | Liquid-Liquid Extraction (LLE) | Methyl tert-butyl ether (MTBE) | Extract steroids from the aqueous matrix. | nvkc.nlnih.gov |
| Urine/Serum | Solid-Phase Extraction (SPE) | C18 or Oasis HLB cartridges | Isolate and concentrate analytes; remove interferences. | fda.gov.twmdpi.comnih.gov |
| Urine | Enzymatic Hydrolysis | β-glucuronidase | Cleave glucuronide conjugates to release free steroids for GC-MS analysis. | waters.comwada-ama.org |
Derivatization Strategies
Derivatization is a chemical modification of the analyte to produce a new compound with properties that are better suited for a given analytical method. nih.gov This is particularly crucial for GC-MS analysis of steroids.
For GC-MS Analysis: Steroids containing hydroxyl and keto groups are often not volatile or thermally stable enough for direct GC-MS analysis. Derivatization, most commonly silylation, is used to convert these polar functional groups into nonpolar trimethylsilyl (B98337) (TMS) ethers and enol-ethers. nih.gov This process increases volatility and often leads to more characteristic mass spectral fragmentation patterns. Common silylating agents include N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS) or ammonium (B1175870) iodide (NH₄I) and a reducing agent like ethanethiol (B150549) to enhance the reaction. nih.govdshs-koeln.denih.gov Microwave-accelerated derivatization has been shown to dramatically reduce reaction times from over 30 minutes to as little as one minute. nih.gov
For LC-MS/MS Analysis: While many LC-MS/MS methods can analyze steroids without derivatization, certain strategies can improve sensitivity, especially when using electrospray ionization (ESI), which can be inefficient for underivatized steroids. nvkc.nlnih.gov For instance, the formation of oxime derivatives from ketosteroids can enhance ionization efficiency and detection sensitivity in ESI-MS/MS. fda.gov.tw
The following table details common derivatization reagents and their applications in steroid analysis.
| Reagent/Mixture | Target Functional Group(s) | Purpose | Primary Analytical Technique | Reference(s) |
| MSTFA / NH₄I / Ethanethiol | Hydroxyl, Keto | Forms TMS ethers/enol-ethers to increase volatility and improve fragmentation. | GC-MS | dshs-koeln.de |
| BSTFA + TMCS | Hydroxyl | Forms TMS ethers to increase volatility for GC analysis. | GC-MS | nih.gov |
| Hydroxylamine hydrochloride | Keto (C=O) | Forms oxime derivatives to enhance ionization efficiency. | LC-MS/MS | fda.gov.tw |
By carefully selecting and optimizing these sample preparation and derivatization strategies, researchers can develop robust and sensitive methods for the detection and characterization of 2α,17-Dimethyl testosterone and its complex metabolic profile.
Evolution of Research Perspectives and Future Directions
Early Research on Anabolic Activity and Structure-Activity Relationships
Initial research into synthetic steroids like 2alpha,17-Dimethyl testosterone (B1683101) was driven by the goal of separating the anabolic (muscle-building) effects from the androgenic (masculinizing) effects of testosterone. The structure-activity relationship (SAR) of anabolic steroids has been a subject of extensive study, with specific chemical modifications known to predictably alter a compound's biological activity. wikipedia.orgnih.gov
The structure of 2alpha,17-Dimethyl testosterone incorporates several key modifications to the basic steroid nucleus that enhance its properties:
17α-Methyl Group : The addition of a methyl group at the C17-alpha position is a critical alteration that significantly increases the steroid's metabolic stability. wikipedia.org This change prevents rapid breakdown by the liver during the first pass of metabolism, rendering the compound orally active. wikipedia.org However, this modification is also commonly associated with potential hepatotoxicity. wikipedia.org
2α-Methyl Group : Substitution at the C2-alpha position, as seen in this compound, generally serves to improve metabolic stability. wikipedia.org This structural feature protects the A-ring of the steroid from enzymatic reduction, which can enhance its anabolic potency.
Removal of the 19-Methyl Group (in analogues) : In the closely related analogue Dimethandrolone (7α,11β-dimethyl-19-nortestosterone), the removal of the C19 methyl group (a modification that changes the parent from testosterone to nortestosterone) typically increases the ratio of anabolic to androgenic activity. wikipedia.orgontosight.ai
Early investigations focused on how these structural changes influenced the compound's ability to stimulate muscle growth, a primary characteristic of anabolic activity. ontosight.ai The goal was to create potent anabolic agents with minimized androgenic side effects for potential use in treating muscle-wasting conditions. ontosight.aiontosight.ai
Table 1: Structural Modifications and Their Primary Effects
| Structural Modification | Primary Effect on Activity | Reference |
|---|---|---|
| C17α-Alkylation | Confers oral bioavailability; increases metabolic stability. | wikipedia.orgwikipedia.org |
| C2α-Methylation | Enhances metabolic stability and anabolic potency. | wikipedia.org |
| C19-Demethylation | Increases the anabolic-to-androgenic ratio. | wikipedia.orgnih.gov |
Advancements in Metabolic and Mechanistic Understanding
More recent research has provided a deeper understanding of the metabolic fate and mechanism of action of this compound, particularly through studies of its undecanoate ester prodrug, Dimethandrolone undecanoate (DMAU). nih.govelsevierpure.com DMAU is designed to be hydrolyzed in the body to release the active hormone, Dimethandrolone (DMA). elsevierpure.comoup.com This prodrug strategy enhances absorption and slows clearance. oup.com
Metabolism: A significant advancement has been the characterization of DMA's metabolic pathway. Research has shown that glucuronidation is the primary mechanism of biotransformation for DMA. nih.gov Specifically, the enzyme UDP-glucuronosyltransferase 2B17 (UGT2B17), which is known to be highly polymorphic, plays a crucial role in the metabolism of DMA in the intestine and liver. nih.gov This high rate of intestinal first-pass metabolism mediated by UGT2B17 has been identified as a key reason for the variable oral bioavailability of the compound. nih.gov
Mechanism of Action: Mechanistically, Dimethandrolone is a potent androgen. nih.gov It exerts its effects by binding to and activating androgen receptors. ontosight.aioup.com Studies using a related compound for androgen receptor assays have demonstrated strong and selective binding. nih.gov Unlike testosterone, a key finding is that DMA is not converted into estrogenic metabolites. nih.gov In vitro studies with recombinant human aromatase have confirmed that DMA and its analogue 11β-methyl-19-nortestosterone are not aromatized to their corresponding A-ring estrogenic products. nih.gov Furthermore, DMA does not appear to undergo 5α-reduction. oup.com
This unique profile, combining androgenic and progestational activity while avoiding aromatization, has made it a promising candidate for development as a male hormonal contraceptive. oup.comendocrine.orgsciencedaily.com Studies have shown that daily oral administration of DMAU effectively suppresses serum levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone to levels consistent with contraceptive efficacy. oup.commedpagetoday.com
Table 2: Key Mechanistic and Metabolic Findings for Dimethandrolone (DMA)
| Feature | Finding | Significance | Reference |
|---|---|---|---|
| Receptor Activity | Binds to androgen and progesterone (B1679170) receptors. | Dual activity allows for effective gonadotropin suppression as a single agent. | oup.com |
| Aromatization | Not converted to estrogen by human aromatase. | Avoids estrogen-related side effects. | nih.govnih.gov |
| 5α-Reduction | Does not appear to be 5α-reduced. | May offer a "prostate-sparing" effect compared to testosterone. | oup.com |
| Primary Metabolism | Glucuronidation via the UGT2B17 enzyme. | Explains variable bioavailability and identifies the main clearance pathway. | nih.gov |
Integration of Omics Technologies in Steroid Research
The application of "omics" technologies—genomics, proteomics, and metabolomics—represents a significant frontier in steroid research, although specific applications to this compound are still emerging. These technologies allow for a broad, systems-level understanding of a drug's effects.
Metabolomics: This approach is used to identify and quantify the complete set of small-molecule metabolites in a biological sample. In the context of this compound, metabolomic studies have been crucial in elucidating its metabolic pathways. For example, the identification of DMA-glucuronide as the major metabolite in human hepatocytes and serum was a key finding from a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) based metabolomics approach. nih.gov Similar techniques have been used to identify novel A-ring reduced metabolites of other 17α-methyl steroids, suggesting that further uncharacterised metabolites of DMA may yet be discovered. mdpi.com
Proteomics: This involves the large-scale study of proteins, their structures, and functions. While specific proteomic studies on this compound are not widely published, this technology could be used to understand how the steroid alters the protein expression profiles in target tissues like muscle, leading to its anabolic effects, or in the liver, to understand the mechanisms of potential hepatotoxicity.
Genomics: This field studies the structure, function, evolution, and mapping of genomes. In steroid research, genomics can help identify genetic polymorphisms, such as in the UGT2B17 gene, that influence an individual's response to or metabolism of a steroid like DMA. nih.gov This can explain inter-individual variability in efficacy and side effects.
The integration of these technologies provides a powerful toolkit for modern steroid development, moving beyond simple receptor binding assays to a holistic understanding of a compound's physiological impact.
Computational Modeling and In Silico Predictions for Novel Steroid Design
Computational modeling and in silico (computer-based) simulations are increasingly vital tools for the rational design of new drugs, including novel steroids. nih.gov These methods allow researchers to predict the biological activity and potential interactions of a molecule before it is synthesized, saving time and resources.
For steroid research, molecular docking simulations are particularly valuable. These models predict how a steroid molecule, such as this compound, fits into the ligand-binding pocket of its target receptor, like the androgen receptor. nih.gov In silico studies have been used to explore the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, between androgens and the androgen receptor that are critical for signaling proliferation. nih.gov For example, interactions with key amino acid residues like Arg752, Asn705, and Thr877 in the androgen receptor are considered crucial for agonistic activity. nih.gov
By using the structure of this compound as a scaffold, computational chemists can model the effects of adding, removing, or modifying functional groups. These simulations can predict how such changes might:
Increase binding affinity for the androgen receptor.
Improve selectivity and reduce binding to other steroid receptors (e.g., progesterone, glucocorticoid).
Alter the metabolic profile, for instance by designing analogues less susceptible to rapid glucuronidation.
Enhance desired therapeutic effects while minimizing unwanted side effects.
This in silico approach facilitates a "design-test-refine" cycle that is much more efficient than traditional trial-and-error synthesis. It represents a key future direction for developing the next generation of selective, potent, and safer anabolic steroids based on foundational molecules like this compound. nih.gov
Q & A
Q. How can researchers address ethical challenges in human trials involving 2α,17-Dimethyl Testosterone?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
